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Compound of Interest

Compound Name: Strontium formate

Cat. No.: B1222629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed methodologies for the

characterization of strontium formate, a compound of interest in various chemical and

pharmaceutical applications. The following protocols outline the use of key analytical

techniques for determining the identity, purity, thermal stability, and structural properties of

strontium formate.

Physicochemical Properties of Strontium Formate
Strontium formate, with the chemical formula Sr(HCOO)₂, is a white crystalline solid. It is also

commonly found in its dihydrate form, Sr(HCOO)₂·2H₂O. A summary of its key physicochemical

properties is presented in Table 1.

Table 1: Physicochemical Properties of Strontium Formate
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Property Value

Chemical Formula Sr(HCOO)₂

Molecular Weight 177.65 g/mol

Appearance White crystalline solid

Solubility in Water
9.1 g/100 g at 0°C26.7 g/100 g at 25°C38.09

g/100 g at 86°C[1]

Crystal System (Dihydrate) Orthorhombic

Thermal Analysis: Thermogravimetric Analysis
(TGA) and Differential Scanning Calorimetry (DSC)
Thermal analysis is crucial for determining the thermal stability, dehydration, and

decomposition behavior of strontium formate.

Application Note
Thermogravimetric analysis of strontium formate dihydrate reveals a multi-step

decomposition process. The initial weight loss corresponds to the removal of water molecules

of hydration, followed by the decomposition of the anhydrous salt to strontium carbonate, and

finally to strontium oxide at higher temperatures.[1] The decomposition pathway can be

summarized as follows:

Sr(HCOO)₂·2H₂O → Sr(HCOO)₂ → SrCO₃ → SrO[1]

Differential Scanning Calorimetry (DSC) can be used in conjunction with TGA to identify the

endothermic and exothermic nature of these transitions. The dehydration process is

endothermic, as is the final decomposition of strontium carbonate to strontium oxide.

Experimental Protocol: TGA/DSC
Instrument: A calibrated simultaneous TGA/DSC instrument.

Sample Preparation: Accurately weigh 5-10 mg of the strontium formate dihydrate sample

into an alumina or platinum crucible.
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TGA/DSC Parameters:

Temperature Program:

Heat from ambient temperature to 1000°C at a constant heating rate of 10°C/min.

Purge Gas: Nitrogen or air at a flow rate of 50 mL/min.

Data Analysis:

Determine the onset and peak temperatures for each decomposition step from the TGA

and DSC curves.

Calculate the percentage weight loss for each step from the TGA data and compare with

theoretical values.

Table 2: Thermal Decomposition Data for Strontium Formate Dihydrate

Decomposition
Step

Temperature Range
(°C)

Mass Loss (%)
(Observed)

Mass Loss (%)
(Theoretical)

Dehydration ~74 - 125 ~16.8 16.86

Decomposition to

SrCO₃
~485 - 600 ~25.9 25.92

Decomposition to SrO >900 ~20.6 20.61

Note: Observed values are approximate and can vary slightly based on experimental

conditions.

Workflow for Thermal Analysis
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TGA/DSC Experimental Workflow.

Spectroscopic Analysis: FTIR and Raman
Spectroscopy
Vibrational spectroscopy is used to identify the functional groups present in strontium formate
and to confirm its molecular structure.

Application Note
The infrared (IR) and Raman spectra of strontium formate are characterized by the vibrational

modes of the formate ion (HCOO⁻). The key vibrations include the C-H stretching, C=O

stretching (asymmetric and symmetric), and O-C-O bending modes. The presence of two

crystallographically non-equivalent formate ions in the anhydrous crystal structure can lead to

the splitting of some vibrational bands.[2]

Experimental Protocol: Fourier-Transform Infrared
(FTIR) Spectroscopy

Instrument: A calibrated FTIR spectrometer.

Sample Preparation (KBr Pellet Method): a. Thoroughly grind 1-2 mg of the strontium
formate sample with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an

agate mortar and pestle. b. Press the mixture into a transparent pellet using a hydraulic

press.
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FTIR Analysis:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

vibrational modes of the formate ion.

Experimental Protocol: Raman Spectroscopy
Instrument: A calibrated Raman spectrometer equipped with a laser source.

Sample Preparation: Place a small amount of the strontium formate powder on a

microscope slide.

Raman Analysis:

Laser Excitation: 532 nm or 785 nm laser.

Laser Power: Use low laser power (e.g., <10 mW) to avoid sample degradation.

Objective: 50x or 100x.

Spectral Range: 3500 - 100 cm⁻¹

Acquisition Time: 10-30 seconds.

Accumulations: 2-4.

Data Analysis:
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Identify the characteristic Raman scattering peaks and assign them to the corresponding

vibrational modes.

Table 3: Vibrational Spectroscopy Data for Strontium Formate

Vibrational Mode FTIR Peak Position (cm⁻¹)
Raman Peak Position
(cm⁻¹)

C-H Stretching ~2850 - 2950 ~2850 - 2950

C=O Asymmetric Stretching ~1580 - 1600 ~1580 - 1600

C=O Symmetric Stretching ~1350 - 1370 ~1350 - 1370

O-C-O Bending ~770 - 790 ~770 - 790

Note: Peak positions are approximate and may show splitting due to crystal effects.

Logical Relationship of Spectroscopic Techniques

Vibrational Spectroscopy
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Relationship between Vibrational Spectroscopy and Molecular Structure.
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X-ray Diffraction (XRD)
Powder X-ray diffraction is a powerful technique for phase identification and for determining the

crystal structure of strontium formate.

Application Note
The powder XRD pattern of a crystalline material is unique and acts as a "fingerprint" for that

substance. For strontium formate dihydrate, the pattern will correspond to its orthorhombic

crystal structure. By comparing the experimental XRD pattern with standard patterns from

databases such as the Joint Committee on Powder Diffraction Standards (JCPDS), the identity

and phase purity of the sample can be confirmed.

Experimental Protocol: Powder XRD
Instrument: A calibrated powder X-ray diffractometer.

Sample Preparation: a. Finely grind the strontium formate sample to a homogeneous

powder using an agate mortar and pestle. b. Mount the powder on a sample holder, ensuring

a flat and level surface.

XRD Analysis:

X-ray Source: Cu Kα (λ = 1.5406 Å).

Voltage and Current: 40 kV and 40 mA.

Scan Range (2θ): 10° to 80°.

Step Size: 0.02°.

Scan Speed: 2°/min.

Data Analysis:

Process the raw data to obtain a diffractogram of intensity versus 2θ.

Compare the peak positions (2θ values) and relative intensities with the standard JCPDS

pattern for strontium formate or strontium formate dihydrate.
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If the crystal structure is unknown, the data can be used for structure determination and

refinement.

Table 4: Crystallographic Data for Strontium Formate Dihydrate

Parameter Value

Crystal System Orthorhombic

Space Group P2₁2₁2₁

Workflow for Powder X-ray Diffraction

Sample Preparation XRD Analysis Data Analysis

Grind Strontium Formate
to a Fine Powder

Mount Powder on
Sample Holder

Powder X-ray
Diffractometer

Load Sample Scan from 10° to 80° (2θ)
with Cu Kα Radiation Generate DiffractogramCollect Data Compare with Standard

JCPDS Pattern
Identify Phase and

Assess Purity

Click to download full resolution via product page

Powder XRD Experimental Workflow.

Quantitative Analysis
The strontium content in strontium formate can be accurately determined using techniques

such as complexometric titration or Inductively Coupled Plasma - Optical Emission

Spectrometry (ICP-OES).

Application Note: Complexometric Titration with EDTA
Complexometric titration is a classical analytical method for the determination of metal ions.

Strontium ions (Sr²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid

(EDTA). The endpoint of the titration can be detected using a metal ion indicator, which

changes color when it is displaced from the metal ion by EDTA.

Experimental Protocol: Complexometric Titration
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Reagents:

Standardized 0.05 M EDTA solution.

Ammonia-ammonium chloride buffer solution (pH 10).

Eriochrome Black T indicator.

Sample Preparation: a. Accurately weigh approximately 200-250 mg of strontium formate
and dissolve it in 100 mL of deionized water.

Titration Procedure: a. Pipette 25.00 mL of the strontium formate solution into a 250 mL

conical flask. b. Add 5 mL of the ammonia-ammonium chloride buffer solution. c. Add a few

drops of the Eriochrome Black T indicator. The solution should turn wine-red. d. Titrate with

the standardized EDTA solution until the color changes from wine-red to a distinct blue at the

endpoint. e. Repeat the titration to obtain concordant results.

Calculation:

Calculate the moles of EDTA used.

Since the stoichiometry of the Sr²⁺-EDTA complex is 1:1, the moles of EDTA are equal to

the moles of Sr²⁺ in the aliquot.

Calculate the concentration of strontium in the original sample and express it as a

percentage.

Application Note: ICP-OES
ICP-OES is a highly sensitive and accurate technique for elemental analysis. It can be used to

determine the concentration of strontium in a strontium formate sample after appropriate

digestion.

Experimental Protocol: ICP-OES
Instrument: A calibrated ICP-OES instrument.
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Sample Preparation (Digestion): a. Accurately weigh a small amount of the strontium
formate sample (e.g., 50-100 mg). b. Digest the sample in a mixture of nitric acid and

hydrochloric acid using a microwave digestion system or by heating on a hot plate in a fume

hood until a clear solution is obtained. c. Cool the digested sample and dilute it to a known

volume (e.g., 50 mL) with deionized water.

ICP-OES Analysis:

Prepare a series of strontium standard solutions of known concentrations to generate a

calibration curve.

Aspirate the blank, standards, and the diluted sample solution into the plasma.

Measure the emission intensity of strontium at a specific wavelength (e.g., 407.771 nm or

421.552 nm).

Data Analysis:

Plot the emission intensity versus the concentration of the standards to create a calibration

curve.

Determine the concentration of strontium in the sample solution from the calibration curve.

Calculate the percentage of strontium in the original strontium formate sample.

Logical Relationship of Quantitative Techniques

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b1222629?utm_src=pdf-body
https://www.benchchem.com/product/b1222629?utm_src=pdf-body
https://www.benchchem.com/product/b1222629?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1222629?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Complexometric Titration ICP-OES

Strontium Formate Sample

Dissolve in Water Acid Digestion

Add Buffer (pH 10)
and Indicator

Titrate with
Standard EDTA

Endpoint Detection
(Color Change)

Determination of
Strontium Content (%)

Dilute to
Known Volume

Aspirate into Plasma

Measure Sr Emission

Click to download full resolution via product page

Workflow for Quantitative Analysis of Strontium Formate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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